molecular formula C15H22O3 B2949738 Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate CAS No. 832739-47-6

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate

Cat. No.: B2949738
CAS No.: 832739-47-6
M. Wt: 250.338
InChI Key: HOVHDWZFLGSYIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate typically involves the esterification of 2-(2-isopropyl-5-methylphenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(5-methyl-2-propan-2-ylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-6-17-15(16)12(5)18-14-9-11(4)7-8-13(14)10(2)3/h7-10,12H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVHDWZFLGSYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC(=C1)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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